N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” is a synthetic organic compound that features a unique combination of furan, pyrazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.
Final assembly: The final compound is formed by linking the pyrazole, furan, and thiophene rings through appropriate linkers and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure, which might interact with biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, crystallography, and computational modeling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” lies in its specific combination of heterocyclic rings, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(8-12-3-7-21-11-12)16-4-5-18-10-13(9-17-18)14-2-1-6-20-14/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAKTGICTKVGLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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